REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[C:10]([O:12]CC)=[O:11])[CH2:5][CH2:6][Cl:7].Cl>>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[C:10]([OH:12])=[O:11])[CH2:5][CH2:6][Cl:7]
|
Name
|
Ethyl 2-[N,N-bis(2-chloroethyl)amino]benzoate
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
ClCCN(CCCl)C1=C(C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
by stirring for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on a silica gel column (methylene chloride→acetone)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(CCCl)C1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |